Isopropyl 3-chloro-2-oxopropionate

Description

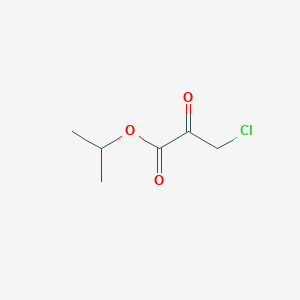

Isopropyl 3-chloro-2-oxopropionate is an ester derivative of propionic acid featuring a chloro substituent at the 3-position and a ketone group at the 2-position. This compound is structurally characterized by its isopropyl ester moiety, which influences its physical and chemical properties, such as volatility and solubility.

Properties

CAS No. |

942148-14-3 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

propan-2-yl 3-chloro-2-oxopropanoate |

InChI |

InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 |

InChI Key |

RQOOVCWDDNTQMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of isopropyl esters of chlorinated keto acids like this compound typically involves esterification of the corresponding acid or acid chloride with isopropanol, or halogenation of preformed isopropyl esters.

Common synthetic routes include:

- Esterification of 3-chloro-2-oxopropionic acid with isopropanol under acidic catalysis.

- Reaction of 3-chloro-2-oxopropionyl chloride with isopropanol to form the ester.

- Halogenation of isopropyl 2-oxopropionate at the 3-position to introduce the chlorine atom.

These methods rely on classical organic transformations such as nucleophilic acyl substitution and electrophilic halogenation.

Detailed Method: Esterification via Acid Chloride

A practical and widely used method for preparing isopropyl esters of chlorinated keto acids involves the intermediate acid chloride:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-chloro-2-oxopropionic acid + thionyl chloride (SOCl₂) or oxalyl chloride | Conversion of acid to acid chloride under reflux conditions, typically in an inert solvent like dichloromethane. |

| 2 | Acid chloride + isopropanol + base (e.g., pyridine or triethylamine) | Nucleophilic attack by isopropanol on acid chloride to form ester; base scavenges HCl byproduct. |

| 3 | Purification by distillation or recrystallization | Removal of impurities and isolation of pure this compound. |

This method offers good yields and purity, as the acid chloride intermediate is highly reactive and facilitates efficient ester formation.

Alternative Method: Direct Esterification

Direct esterification of 3-chloro-2-oxopropionic acid with isopropanol can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux, often using azeotropic removal of water (e.g., Dean-Stark apparatus) to drive the equilibrium toward ester formation.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Concentrated sulfuric acid or p-TsOH |

| Temperature | Reflux of isopropanol (approx. 82 °C) |

| Reaction time | Several hours (4–12 h) |

| Water removal | Azeotropic distillation |

This method is more straightforward but may require longer reaction times and careful control to avoid side reactions such as keto-enol tautomerism or hydrolysis.

Halogenation of Isopropyl 2-oxopropionate

In some cases, the chlorine atom at the 3-position can be introduced by halogenation of isopropyl 2-oxopropionate using reagents such as:

- Thionyl chloride (SOCl₂) with catalytic amounts of DMF.

- Chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

This method requires careful control of reaction parameters to avoid over-chlorination or decomposition.

Research Findings and Comparative Analysis

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Acid chloride esterification | 80–95 | >98 | High yield and purity; preferred industrially |

| Direct esterification | 60–85 | 90–95 | Simpler but lower yield; equilibrium-limited |

| Halogenation post-esterification | 50–75 | 85–90 | Risk of side reactions; requires careful control |

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Acid chloride esterification | High reactivity, fast reaction | Requires handling of corrosive reagents (SOCl₂) |

| Direct esterification | Simpler reagents, less hazardous | Longer reaction time, equilibrium issues |

| Halogenation | Flexibility in chlorination step | Possible side reactions, lower selectivity |

Industrial and Technical Considerations

- Solvent choice: Non-protic, inert solvents like dichloromethane or ethyl acetate are preferred during acid chloride formation and esterification to avoid hydrolysis.

- Temperature control: Maintaining moderate temperatures (0–60 °C) prevents decomposition of sensitive keto and chloro groups.

- Purification: Vacuum distillation or recrystallization from suitable solvents (e.g., hexane or ethyl acetate) ensures removal of residual acid, alcohol, and side products.

Summary Table of Preparation Methods

| No. | Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acid chloride intermediate esterification | 3-chloro-2-oxopropionic acid, SOCl₂, isopropanol, base | Reflux, inert solvent, 1–3 h | 80–95 | >98 | Industrially preferred method |

| 2 | Direct acid-catalyzed esterification | 3-chloro-2-oxopropionic acid, isopropanol, acid catalyst | Reflux, azeotropic water removal | 60–85 | 90–95 | Simpler but slower |

| 3 | Halogenation of isopropyl 2-oxopropionate | Isopropyl 2-oxopropionate, chlorinating agent | Controlled temperature, inert solvent | 50–75 | 85–90 | Risk of side reactions |

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.

Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed:

Substitution: Isopropyl 3-hydroxy-2-oxopropionate.

Reduction: Isopropyl 3-hydroxy-2-oxopropionate.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Esters of 3-Chloro-2-Oxopropionic Acid

Isopropyl 3-chloro-2-oxopropionate can be compared to other alkyl esters of 3-chloro-2-oxopropionic acid, such as methyl or ethyl esters. Key differences include:

| Property | Isopropyl Ester | Methyl Ester | Ethyl Ester |

|---|---|---|---|

| Molecular Weight | ~164.6 g/mol (calc.) | ~136.5 g/mol (calc.) | ~150.6 g/mol (calc.) |

| Boiling Point | Higher (est.) | Lower (est.) | Moderate (est.) |

| Solubility | Lower in water | Higher in water | Moderate in water |

| Steric Hindrance | Significant | Minimal | Moderate |

However, it may enhance lipid solubility, favoring use in non-polar solvents or biological systems .

Chlorinated Aminoethyl Compounds

While structurally distinct, compounds like 2-(N-Isopropyl-N-propylamino)ethyl chloride (CAS: 688299-03-8) share functional similarities, such as chlorine substituents and branched alkyl groups. These compounds are often used as intermediates in surfactant or pharmaceutical synthesis. Unlike this compound, aminoethyl chlorides exhibit higher reactivity due to the labile chlorine atom on the ethyl chain, making them prone to nucleophilic displacement .

Isopropyl-Containing Compounds

Isopropyl alcohol (CAS: 67-63-0) provides insights into the behavior of the isopropyl moiety. While the alcohol is highly flammable and volatile, the esterification in this compound likely reduces volatility and flammability. However, residual hazards, such as eye irritation, may persist due to the reactive chloro and ketone groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.